![molecular formula C7H4N4 B12292628 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile CAS No. 2118657-04-6](/img/no-structure.png)
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrazine scaffold . Another approach involves the use of direct C-H arylation and cycloaddition reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available commercially with high purity, indicating that scalable synthetic routes have been developed .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can lead to the formation of different derivatives.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Eigenschaften
2118657-04-6 | |
Molekularformel |
C7H4N4 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-5-4-10-7-6(11-5)1-2-9-7/h1-2,4H,(H,9,10) |
InChI-Schlüssel |
ZHCAJBRYXOJXNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=C(N=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.